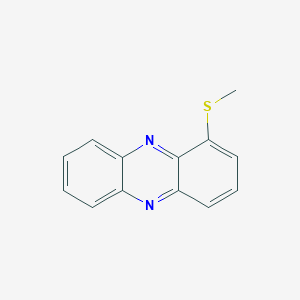
1-(Methylthio)phenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylthio)phenazine is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . The addition of a methylthio group to the phenazine structure enhances its chemical and biological properties, making it a compound of significant interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-(Methylthio)phenazine typically involves the reaction of halogenophenazines or their N-oxides with sodium methyl sulfide . This method allows for the introduction of the methylthio group into the phenazine structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(Methylthio)phenazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with strong oxidizing agents can yield sulfoxides, while reduction with reducing agents can produce thiols.
Aplicaciones Científicas De Investigación
1-(Methylthio)phenazine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other phenazine derivatives.
Industry: The compound’s unique chemical properties make it valuable in the development of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-(Methylthio)phenazine involves its interaction with cellular redox states and electron transport chains. It can act as an electron shuttle, modifying cellular redox states and contributing to biofilm formation and architecture . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential cellular processes .
Comparación Con Compuestos Similares
1-(Methylthio)phenazine can be compared with other phenazine derivatives, such as:
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with antimicrobial properties.
Phenazine-1-carboxylic acid: Known for its antibiotic activity against Mycobacterium tuberculosis.
Phenazine-1-carboxamide: Exhibits antitumor activity and is used in cancer research.
The uniqueness of this compound lies in its enhanced chemical stability and biological activity due to the presence of the methylthio group, making it a valuable compound for various applications.
Propiedades
Número CAS |
5752-48-7 |
|---|---|
Fórmula molecular |
C13H10N2S |
Peso molecular |
226.30 g/mol |
Nombre IUPAC |
1-methylsulfanylphenazine |
InChI |
InChI=1S/C13H10N2S/c1-16-12-8-4-7-11-13(12)15-10-6-3-2-5-9(10)14-11/h2-8H,1H3 |
Clave InChI |
ZIHPTBXICBJMEQ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC2=NC3=CC=CC=C3N=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


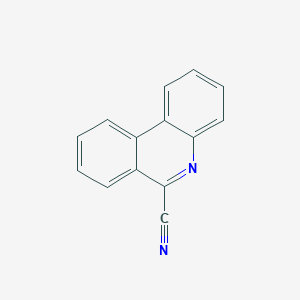
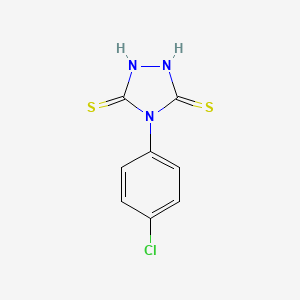
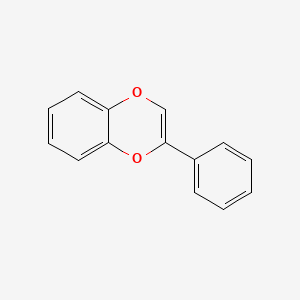
![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)
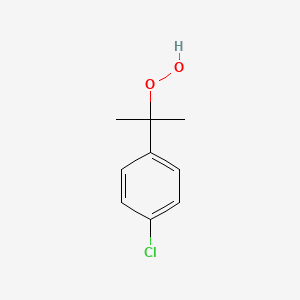

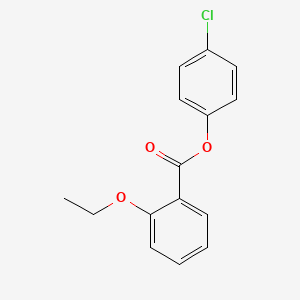


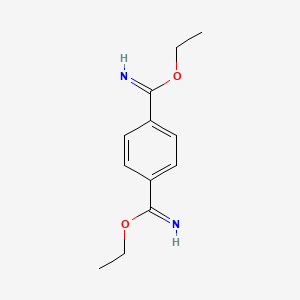
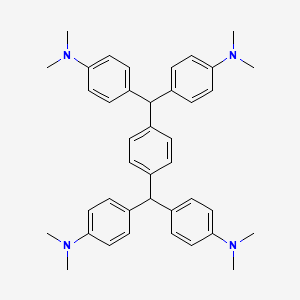
![N-methyl-N-[(E)-2-phenylethenyl]aniline](/img/structure/B14740951.png)
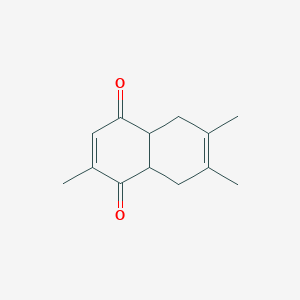
![2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14740958.png)
